molecular formula C12H11N3O B14944214 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

Cat. No.: B14944214
M. Wt: 213.23 g/mol
InChI Key: WEVHQPWPTNEESX-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and two cyano groups attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-5,6,7,8-tetrahydroquinoline with suitable nitrile sources in the presence of catalysts can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano groups can be reduced to primary amines under suitable conditions.

    Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and cyano groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3,4-dicarbonitrile

InChI

InChI=1S/C12H11N3O/c1-7-2-3-11-8(4-7)9(5-13)10(6-14)12(16)15-11/h7H,2-4H2,1H3,(H,15,16)

InChI Key

WEVHQPWPTNEESX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=O)N2)C#N)C#N

Origin of Product

United States

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